2-Phenylcyclobutan-1-amine

Catalog No.
S910396
CAS No.
17293-44-6
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylcyclobutan-1-amine

CAS Number

17293-44-6

Product Name

2-Phenylcyclobutan-1-amine

IUPAC Name

2-phenylcyclobutan-1-amine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2

InChI Key

PKMQLQANCCIABY-UHFFFAOYSA-N

SMILES

C1CC(C1C2=CC=CC=C2)N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N

Synthesis

Chemical Properties

Scientific investigations explore the chemical properties of 2-PCBA. This includes studies on its reactivity towards different reagents and its behavior under various conditions. For example, research describes the use of 2-PCBA in the synthesis of other complex molecules [].

2-Phenylcyclobutan-1-amine is an organic compound with the molecular formula C10H13NC_{10}H_{13}N. It features a cyclobutane ring substituted with a phenyl group and an amine functional group. This compound is categorized as a cyclic amine and is notable for its unique structural characteristics, which include a four-membered carbon ring (cyclobutane) that introduces strain and influences its reactivity and biological properties.

Typical of primary amines. Some key reactions include:

  • Acylation: The compound can react with acyl chlorides or acid anhydrides to form amides. For instance, when treated with ethanoyl chloride, it yields N-phenylcyclobutanamide, showcasing its nucleophilic behavior as an amine .
  • Alkylation: It can undergo alkylation reactions with haloalkanes, leading to the formation of secondary or tertiary amines. The reaction pathway typically involves the formation of an ammonium salt followed by deprotonation to yield the desired amine .
  • Reduction: 2-Phenylcyclobutan-1-amine can be reduced to secondary or tertiary amines using reducing agents, although specific conditions may vary based on the substituents present on the phenyl group.

The biological activity of 2-Phenylcyclobutan-1-amine has not been extensively studied, but compounds with similar structures often exhibit significant pharmacological properties. Cyclobutane derivatives are known for their potential in medicinal chemistry, particularly in developing new therapeutic agents. The presence of the phenyl group may enhance interactions with biological targets, potentially influencing receptor binding and activity.

Synthesis of 2-Phenylcyclobutan-1-amine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as phenyl-substituted alkenes or alkynes, cyclization can be induced under specific conditions (e.g., heat or catalytic environments) to form the cyclobutane ring.
  • Amination Reactions: The compound can also be synthesized via direct amination methods involving cyclobutanes and amines under various catalytic conditions .
  • Photochemical Methods: Photocycloaddition reactions involving styrene derivatives can lead to cyclobutane formation, which can then be further modified to yield 2-Phenylcyclobutan-1-amine .

2-Phenylcyclobutan-1-amine and its derivatives have potential applications in various fields:

  • Pharmaceuticals: Due to their structural uniqueness, these compounds may serve as scaffolds for drug development, particularly in targeting neurological or psychiatric disorders.
  • Organic Synthesis: They can act as intermediates in synthesizing more complex organic molecules due to their reactive functional groups.

Several compounds share structural similarities with 2-Phenylcyclobutan-1-amine. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-Methyl-2-phenylpropan-1-amine0.77Contains a branched chain structure
trans-2-Phenylcyclopropanamine hydrochloride0.84Features a three-membered carbon ring
rel-(1R,2S)-2-Phenylcyclopentan-1-amine0.87Contains a five-membered carbon ring
N-methyl-1-phenylcyclobutan-1-amine hydrochloride0.81Methyl substitution on nitrogen

The unique characteristics of 2-Phenylcyclobutan-1-amine lie in its four-membered ring structure combined with the phenyl group, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.8

Dates

Last modified: 07-17-2023

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